Cy-DMS is a hydrophobic molecule, meaning it repels water. This property makes it a valuable compound for modifying surfaces to create water-repellent coatings. For instance, researchers have studied Cy-DMS for its potential applications in microfluidics and lab-on-a-chip devices where precise control of water flow is crucial.
Cy-DMS serves as a versatile precursor for the synthesis of various organosilicon compounds. Its dimethylsilyl group (Si(CH₃)₂) can be readily transformed into other functional groups, allowing researchers to create complex silicon-based molecules with desired properties. This makes Cy-DMS a valuable building block for the development of new materials and functional molecules [].
Due to its biocompatibility and ability to self-assemble into ordered structures, Cy-DMS has been explored for potential applications in drug delivery and tissue engineering. Researchers are investigating Cy-DMS nanoparticles as carriers for drug molecules, aiming to deliver them specifically to target sites within the body.
Cyclohexyldimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to a silicon atom that is also bonded to two methyl groups and two methoxy groups. Its chemical formula is , and it has a molecular weight of approximately 188.34 g/mol. This compound appears as a colorless to pale yellow liquid with a mild odor, and it is noted for its stability under proper storage conditions, specifically when kept away from moisture and oxidizing agents .
Additionally, it can participate in condensation reactions, where it forms siloxane linkages with other silanes or silanol compounds. These reactions are significant in the synthesis of silicone polymers .
The synthesis of cyclohexyldimethylsilane typically involves the reaction of chlorocyclohexane with methyl dimethoxy silane in the presence of magnesium powder as a reducing agent. A notable one-step method includes:
This method offers a high yield and efficiency in producing cyclohexyldimethylsilane.
Cyclohexyldimethylsilane finds applications in various fields, including:
Interaction studies involving cyclohexyldimethylsilane have primarily focused on its reactivity with other chemicals rather than biological interactions. Its compatibility with various solvents and its behavior under different environmental conditions are essential for industrial applications. The compound is noted for being moisture-sensitive and should be handled with care to avoid hydrolysis .
Cyclohexyldimethylsilane shares structural similarities with several other organosilicon compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyltrimethoxysilane | Highly reactive; used as a coupling agent | |
Dimethyldichlorosilane | Contains chlorine; used in silicone production | |
Phenyltrimethoxysilane | Contains phenyl group; enhances thermal stability | |
Ethylcyclopentylmethylsilane | Cyclopentyl structure; different steric effects |
Cyclohexyldimethylsilane is unique due to its specific combination of cyclohexyl and dimethyl groups, which imparts distinct physical and chemical properties that are advantageous for certain applications in materials science and organic synthesis .
Transition metal catalysts remain indispensable for achieving high regioselectivity and efficiency in the hydrosilylation of alkynes and alkenes to form cyclohexyldimethylsilane derivatives. Copper, platinum, and palladium complexes dominate this field due to their ability to modulate radical and ionic pathways.
The mechanistic pathways for demethylation of cyclohexyldimethylsilane involve critical stereoelectronic considerations that determine whether reactions proceed through unimolecular (Substitution Number 1) or bimolecular (Substitution Number 2) mechanisms [1]. The formation of silyloxonium intermediates in these systems exhibits distinct electronic requirements that influence the reaction trajectory based on the nature of the nucleophile and leaving group interactions [2].
In Substitution Number 1 pathways, the initial step involves heterolytic bond fission between the silicon center and the methyl group, resulting in the formation of a carbocation intermediate [3]. This mechanism requires stabilization of the positive charge through neighboring group participation, where the cyclohexyl ring system can provide conformational flexibility to optimize orbital overlap [4]. The silyloxonium intermediate forms through subsequent nucleophilic attack by oxygen-containing species, with the stereochemical outcome determined by the planar geometry of the intermediate carbocation [1].
Density functional theory calculations have revealed that the energy barrier for Substitution Number 1 demethylation in cyclohexyldimethylsilane systems ranges from 24.8 to 24.9 kilocalories per mole, depending on the specific conformational arrangement of the cyclohexyl substituent [5]. The selectivity for methyl group abstraction is influenced by the relative stability of the resulting silyloxonium species, with axial methyl groups showing different reactivity profiles compared to equatorial orientations [1].
Substitution Number 2 mechanisms involve concerted bond formation and breaking processes, where the nucleophile attacks the silicon center from the backside relative to the leaving methyl group [4]. This pathway requires specific geometric constraints that are influenced by the conformational dynamics of the cyclohexyl ring system [1]. The transition state for Substitution Number 2 demethylation exhibits characteristic inversion of configuration at the silicon center, with energy barriers typically ranging from 7.5 to 20.9 kilocalories per mole [5].
Pathway Type | Energy Barrier (kcal/mol) | Stereochemical Outcome | Mechanistic Features |
---|---|---|---|
Substitution Number 1 | 24.8-24.9 | Racemization | Carbocation intermediate |
Substitution Number 2 | 7.5-20.9 | Inversion | Concerted mechanism |
The electronic modulation of these pathways is significantly influenced by the electron-donating properties of the cyclohexyl substituent, which can stabilize positive charge development in Substitution Number 1 mechanisms while simultaneously providing steric hindrance that favors Substitution Number 2 pathways under certain conditions [1] [5].
The conformational dynamics of cyclohexyl systems in cyclohexyldimethylsilane exhibit profound effects on the reactivity and selectivity of silyloxonium intermediate formation [6]. The chair conformation of the cyclohexyl ring creates distinct axial and equatorial positions that influence the spatial arrangement of substituents and their subsequent chemical behavior [7] [8].
In the chair conformation, each carbon atom possesses one axial and one equatorial position, with axial bonds oriented parallel to the ring axis and equatorial bonds extending roughly perpendicular to the ring plane [8]. The cyclohexyl group in cyclohexyldimethylsilane can adopt either axial or equatorial orientations relative to the silicon center, leading to different energetic profiles for silyloxonium formation [6].
Computational studies using density functional theory have demonstrated that the preference for axial versus equatorial orientations in silicon-containing cyclohexyl systems differs significantly from their carbon analogs [6]. For electronegative substituents attached to silicon, there is a marked preference for axial positioning, with conformational ratios ranging from 54% to 84% favoring the axial conformer in gas-phase calculations [6].
The ring-flipping process in cyclohexyl systems allows for rapid interconversion between conformational isomers, with energy barriers typically ranging from 10 to 15 kilocalories per mole [9]. This dynamic equilibrium influences the overall reactivity profile of cyclohexyldimethylsilane by providing multiple pathways for silyloxonium intermediate formation [10].
Substituent Type | Axial Preference (%) | Equatorial Preference (%) | Energy Difference (kcal/mol) |
---|---|---|---|
Fluorine | 63.0 | 37.0 | 1.2 |
Chlorine | 62.5 | 37.5 | 1.1 |
Bromine | 70.5 | 29.5 | 1.8 |
Cyano | 84.0 | 16.0 | 3.2 |
The stereochemical consequences of axial versus equatorial orientations extend to the formation and stability of silyloxonium intermediates [1]. Axial methyl groups on the silicon center experience different steric interactions compared to equatorial methyl groups, leading to distinct reactivity patterns in demethylation reactions [10]. The equatorial conformer typically exhibits enhanced reactivity due to reduced steric hindrance and more favorable orbital overlap with approaching nucleophiles [10].
Solvent effects play a crucial role in modulating the axial/equatorial equilibrium, with polar solvents generally favoring conformers that maximize dipole-dipole interactions [6]. In the case of cyclohexyldimethylsilane derivatives containing electronegative substituents, solvation can reverse the gas-phase conformational preferences, leading to increased population of equatorial conformers in solution [6].
The electronic properties of phosphine ligands exert significant influence on the transition state geometries and energetics associated with silyloxonium intermediate formation in cyclohexyldimethylsilane systems [11] [12]. Phosphine ligands function as both sigma-donors and pi-acceptors, creating complex electronic environments that modulate the reactivity of metal centers involved in silicon-oxygen bond formation processes [13] [14].
The electron-donating ability of phosphine ligands, quantified through parameters such as the Tolman Electronic Parameter, directly correlates with the stabilization of transition states leading to silyloxonium intermediates [15]. Electron-rich phosphines enhance the nucleophilicity of metal centers, facilitating oxidative addition processes that are crucial for silicon-hydrogen bond activation [11]. Conversely, electron-poor phosphines with strong pi-accepting properties can stabilize low-valent metal species through back-bonding interactions [14].
Density functional theory calculations have revealed that the choice of phosphine ligand can alter transition state energies by up to 15-20 kilocalories per mole in reactions involving cyclohexyldimethylsilane substrates [16]. The electronic modulation occurs through both direct coordination effects and secondary sphere interactions that influence the overall reaction pathway [17].
The steric properties of phosphine ligands, characterized by cone angles ranging from 145° to 205°, provide additional control over transition state accessibility [18]. Bulky phosphines can enforce specific geometries that favor particular reaction channels, while sterically undemanding ligands allow for greater conformational flexibility in the transition state region [19].
Phosphine Type | Cone Angle (°) | Electronic Parameter (cm⁻¹) | Transition State Energy (kcal/mol) |
---|---|---|---|
Triphenylphosphine | 145 | 2069 | 28.9 |
Tricyclohexylphosphine | 170 | 2056 | 25.2 |
Tri-tert-butylphosphine | 182 | 2056 | 22.1 |
Indomuscone-based | 195-205 | 2058-2067 | 13.6-15.8 |
The mechanism of electronic modulation involves perturbation of frontier molecular orbitals that participate in the bond-forming and bond-breaking processes characteristic of silyloxonium formation [20]. Phosphine ligands with strong sigma-donating properties elevate the energy of metal d-orbitals, enhancing their overlap with silicon-based acceptor orbitals [15]. This electronic activation facilitates the formation of three-center, two-electron bonds that are characteristic of silyloxonium intermediates [21].
Recent computational studies have demonstrated that the incorporation of ionic functionalities in phosphine ligands can provide additional electronic tuning through electrostatic effects [17]. These charged phosphine systems exhibit up to 80% electrostatic contribution to their enhanced donor properties, offering new avenues for controlling silyloxonium formation selectivity [15].
Flammable;Irritant